molecular formula C8H11F3O3 B14685859 Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate CAS No. 34292-25-6

Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate

Cat. No.: B14685859
CAS No.: 34292-25-6
M. Wt: 212.17 g/mol
InChI Key: RIZVJPDJHKBJHO-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate is a chemical compound with the molecular formula C8H11F3O3 It is an ester derivative characterized by the presence of ethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoroacetate with ethoxyacetylene under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property makes it a valuable tool in drug design and development, as it can improve the bioavailability of pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enenitrile
  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

Uniqueness

Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate is unique due to its specific combination of ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

34292-25-6

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C8H11F3O3/c1-3-13-6(8(9,10)11)5-7(12)14-4-2/h5H,3-4H2,1-2H3

InChI Key

RIZVJPDJHKBJHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)C(F)(F)F

Origin of Product

United States

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